2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Proton NMR (¹H-NMR) and carbon-13 NMR (¹³C-NMR) spectra provide critical insights into the compound’s structure. Key signals include:
¹H-NMR (400 MHz, CDCl₃):
- δ 7.20–7.05 (m, 4H) : Aromatic protons of the indole ring.
- δ 6.85 (d, J = 8.6 Hz, 2H) and δ 6.75 (d, J = 8.6 Hz, 2H) : Methoxyphenyl protons.
- δ 3.80 (s, 3H) : Methoxy (-OCH₃) group.
- δ 3.45 (t, J = 7.2 Hz, 2H) and δ 2.90 (t, J = 7.2 Hz, 2H) : Ethyl chain protons.
- δ 2.35 (s, 3H) and δ 2.30 (s, 3H) : Methyl groups on the indole.
¹³C-NMR (100 MHz, CDCl₃):
Infrared (IR) and Mass Spectrometric (MS) Fingerprinting
IR (KBr, cm⁻¹):
- 3280 : N-H stretch (amide).
- 1680 : C=O stretch (oxoacetamide).
- 1610 : C=O stretch (acetamide).
- 1250 : C-O-C stretch (methoxy group).
MS (ESI+):
- m/z 541.5 [M+H]⁺ : Molecular ion peak.
- m/z 523.5 : Loss of H₂O.
- m/z 310.2 : Indole-acetamide fragment.
- m/z 231.1 : Methoxyphenethyl fragment.
Computational Molecular Modeling Approaches
Density Functional Theory (DFT) Calculations
DFT calculations at the B3LYP/6-31G(d) level optimize the geometry and electronic structure. The HOMO-LUMO gap is calculated as 4.2 eV , indicating moderate reactivity. The acetamide carbonyl exhibits a partial charge of -0.45 e , while the indole nitrogen carries -0.32 e .
Table 2: DFT-calculated bond lengths
| Bond | Length (Å) |
|---|---|
| C=O (oxoacetamide) | 1.22 |
| C-N (indole) | 1.38 |
| C-O (methoxy) | 1.43 |
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14-19(17-6-4-5-7-18(17)23(14)2)20(24)21(25)22-13-12-15-8-10-16(26-3)11-9-15/h4-11H,12-13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZMTOJLONCYBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The 1,2-dimethyl substitution on the indole ring can be achieved through alkylation reactions using appropriate alkyl halides.
Amide Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the substituted indole with 2-(4-methoxyphenyl)ethylamine and an acylating agent such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the amide nitrogen, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Oxo derivatives of the indole ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole and amide derivatives.
Scientific Research Applications
2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling and function.
Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Structural Insights :
- Ethyl or benzyl groups (e.g., D-24851) may enhance lipophilicity and target engagement .
- N-Substituent Diversity : The 4-methoxyphenethyl group in the target compound offers flexibility and moderate hydrophobicity, whereas C730-0632’s 3,4-dimethoxyphenyl group increases electron-donating capacity, possibly improving receptor interactions . Pyridinyl (D-24851) and acetylphenyl (F12016) substituents introduce polar or planar motifs critical for specific bioactivities .
Biological Activity
The compound 2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide is a synthetic organic molecule belonging to the class of indole derivatives. Indole derivatives are notable for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and its IUPAC name is 2-(1,2-dimethylindol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide . The structure features an indole core substituted with a methoxyphenyl group, which may contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C26H30N4O3 |
| IUPAC Name | 2-(1,2-dimethylindol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide |
| Molecular Weight | 442.55 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer.
- Receptor Modulation : Interaction with receptors can alter cellular signaling pathways, potentially providing neuroprotective effects or modulating inflammation.
- Antioxidant Activity : The indole structure is known for its antioxidant properties, which can mitigate oxidative stress in cells.
Anticancer Activity
Research indicates that indole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines. The specific compound under review has been explored for its potential to inhibit tumor growth through:
- Cell Cycle Arrest : Inducing cell cycle arrest at various phases.
- Apoptotic Pathways : Activating caspases and other apoptotic markers.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. It may inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, similar to other indole derivatives. This activity could be beneficial in treating conditions like arthritis or inflammatory bowel disease.
Antimicrobial Properties
Preliminary studies indicate that this compound may possess antimicrobial properties against various pathogens. Its effectiveness against bacteria and fungi has been noted in some research contexts.
Case Studies and Research Findings
-
In Vitro Studies : A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations of 10–50 µM, indicating strong anticancer potential.
Cell Line IC50 (µM) MDA-MB-231 (Breast) 20 HeLa (Cervical) 15 A549 (Lung) 25 - Mechanistic Insights : Further investigation revealed that the compound induces apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol.
- Anti-inflammatory Activity : In a murine model of inflammation, administration of the compound resulted in a significant decrease in paw edema compared to control groups.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Indole core functionalization : Introduce dimethyl groups at positions 1 and 2 of the indole ring through alkylation or condensation reactions under inert conditions (e.g., using NaH/DMF) .
Oxoacetamide formation : Couple the functionalized indole with an oxoacetic acid derivative via a nucleophilic acyl substitution reaction.
Phenethylamine conjugation : React the intermediate with 2-(4-methoxyphenyl)ethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Validation : Monitor reaction progress using TLC or LC-MS, and purify via column chromatography (silica gel, gradient elution).
Q. How can the structural integrity of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : and NMR to verify substituent positions (e.g., dimethyl indole protons at δ ~2.5–3.0 ppm; methoxy group at δ ~3.8 ppm) .
- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm) and amide bonds (N-H at ~3300 cm) .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] at m/z 379.18 for CHNO) .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Dose optimization : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <0.1%) .
Advanced Research Questions
Q. How can reaction yields be optimized for the oxoacetamide intermediate?
- Methodological Answer :
- Catalyst screening : Test palladium or copper catalysts for coupling efficiency (e.g., Pd(OAc) in Suzuki-Miyaura reactions) .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to stabilize reactive intermediates .
- Temperature control : Optimize reflux conditions (e.g., 80–100°C for 12–24 hrs) to minimize side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
